

# Niclosamide's Impact on Mitochondrial Oxidative Phosphorylation: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Niclosamide**, an FDA-approved anthelmintic drug, has garnered significant attention for its potential as a repurposed therapeutic agent in various diseases, including cancer and metabolic disorders.[1] Its primary mechanism of action involves the disruption of mitochondrial oxidative phosphorylation.[2] This technical guide provides an in-depth analysis of **niclosamide**'s effects on mitochondrial function, detailing its role as a protonophore and uncoupler. We present a compilation of quantitative data from multiple studies, outline key experimental protocols for assessing its mitochondrial effects, and provide visual representations of the underlying molecular mechanisms and experimental workflows.

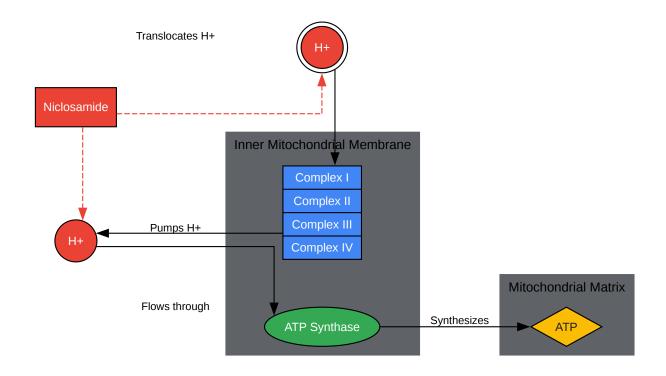
## **Core Mechanism: Mitochondrial Uncoupling**

**Niclosamide** acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, thereby dissipating the proton gradient essential for ATP synthesis.[3] This uncoupling of oxidative phosphorylation from ATP production leads to a cascade of downstream cellular effects.[4][5] The hydroxyl group on the salicylic acid ring of **niclosamide** is critical for this protonophoric activity.[3]

The process begins with **niclosamide** picking up a proton from the intermembrane space and, due to its lipophilic nature, diffusing across the inner mitochondrial membrane. It then releases the proton into the mitochondrial matrix, bypassing the ATP synthase complex. This action



disrupts the proton motive force, leading to a decrease in ATP synthesis and a compensatory increase in the rate of electron transport and oxygen consumption as the cell attempts to restore the proton gradient.[6]



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Caption: Mechanism of mitochondrial uncoupling by **niclosamide**.

## **Quantitative Effects on Mitochondrial Parameters**

**Niclosamide**'s uncoupling activity results in measurable changes in several key mitochondrial parameters. The following tables summarize quantitative data from various studies.

Table 1: Effect of **Niclosamide** on Cell Viability (IC50)



Cell Line	IC50 (μM)	Reference
KKU-100 (Cholangiocarcinoma)	0.55 ± 0.03	[4]
KKU-213A (Cholangiocarcinoma)	0.42 ± 0.03	[4]
HCT116 p53+/+ (Colon Carcinoma)	~1.6	[3]
T47D (Breast Cancer)	2.92 μg/mL	[5]

Table 2: Dose-Dependent Effects of **Niclosamide** on Mitochondrial Function



Cell Line	Niclosamid e Concentrati on (µM)	Effect on Mitochondri al Membrane Potential	Effect on ATP Levels	Effect on Oxygen Consumpti on Rate (OCR)	Reference
Cholangiocar cinoma Cells	IC25, IC50, IC75	Dose- dependent reduction	Dose- dependent depletion	Not specified	[4]
Myeloma Cells	3.2	Loss of membrane potential	Inhibition of ATP synthesis	Increase in respiration rate	[7]
Renal Cell Carcinoma Cells	Not specified	Decrease	Reduction	Inhibition of mitochondrial respiration	[8]
Ovarian Carcinoma Cells	4, 8	Not specified	Reduction	Dramatic reduction in basal and maximal respiration	[9]
HCT116 p53+/+ and p53-/-	Not specified	Not specified	Depletion	Increase (uncoupling)	[10]
NIH-3T3 Cells	1	Not specified	Not specified	Marked increase	[11]

## **Detailed Experimental Protocols**

This section provides an overview of the methodologies used to assess the impact of **niclosamide** on mitochondrial oxidative phosphorylation.

# Measurement of Mitochondrial Membrane Potential (MMP)

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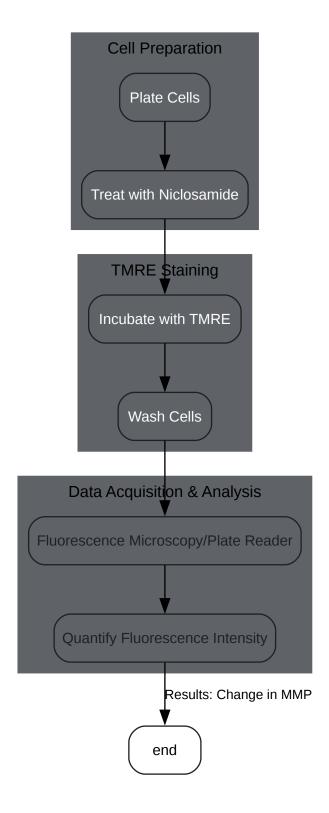




A common method to assess MMP is through the use of fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.

- Principle: TMRE is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in MMP results in reduced TMRE fluorescence. JC-1 is another cationic dye that exhibits potential-dependent accumulation in mitochondria, typically forming red fluorescent aggregates at high membrane potential and existing as green fluorescent monomers at low membrane potential.
- Protocol Outline (TMRE-MMP Assay):
  - Cell Culture and Treatment: Plate cells in a suitable format (e.g., 24-well plate) and allow them to adhere. Treat the cells with varying concentrations of **niclosamide** for a specified duration (e.g., 48 hours).[4] A known mitochondrial uncoupler like FCCP is often used as a positive control.[4]
  - Staining: Remove the treatment medium and incubate the cells with a working solution of TMRE dye according to the manufacturer's instructions (e.g., using a kit like ab113852).[4]
  - Visualization and Quantification: Visualize the stained cells using a fluorescence microscope or a confocal microscope.[4] The fluorescence intensity can be quantified using image analysis software or a plate reader. A decrease in red fluorescence intensity in niclosamide-treated cells compared to the control indicates a loss of MMP.





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Caption: Experimental workflow for MMP measurement.



#### **Quantification of Cellular ATP Levels**

Luminescent-based assays are widely used for the sensitive quantification of ATP.

- Principle: These assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, utilize
  the luciferase enzyme, which generates a luminescent signal in the presence of ATP and its
  substrate, luciferin. The intensity of the light produced is directly proportional to the ATP
  concentration.
- Protocol Outline (CellTiter-Glo® Assay):
  - Cell Culture and Treatment: Seed cells in a 96-well plate and treat with different concentrations of niclosamide for the desired time.[4]
  - Assay Reagent Addition: Equilibrate the plate and its contents to room temperature. Add the CellTiter-Glo® reagent to each well.
  - Lysis and Signal Stabilization: Mix the contents to induce cell lysis and allow the luminescent signal to stabilize (typically for about 10 minutes).
  - Measurement: Measure the luminescence using a microplate reader.[4] A standard curve using known ATP concentrations can be used for absolute quantification.[4]

#### **Measurement of Oxygen Consumption Rate (OCR)**

The Seahorse XF Analyzer is a standard instrument for measuring real-time cellular respiration.

- Principle: This technology measures the rate at which cells consume oxygen in a microplate format. By sequentially injecting different mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A), various parameters of mitochondrial respiration can be determined, including basal respiration, ATP-linked respiration, maximal respiration, and nonmitochondrial respiration.[12]
- Protocol Outline (Seahorse Mito-Stress Test):
  - Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.



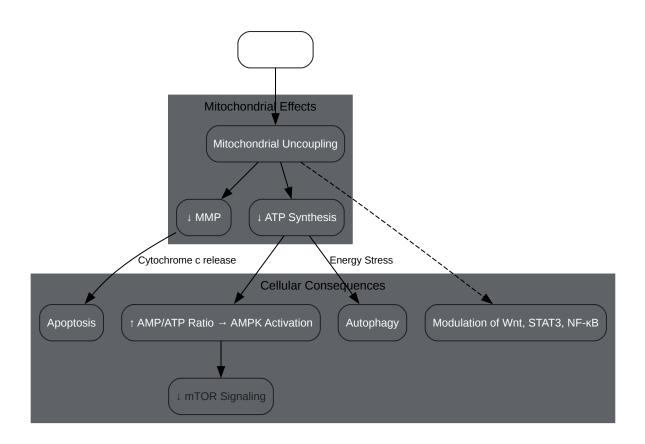
- Niclosamide Treatment: Treat the cells with niclosamide for a specified period before the assay.
- Assay Preparation: Calibrate the Seahorse XF Analyzer and prepare the injection ports of the sensor cartridge with the mitochondrial inhibitors.
- Data Acquisition: Place the cell plate in the analyzer and initiate the assay. The instrument will measure the OCR before and after the injection of each inhibitor.
- Data Analysis: Analyze the resulting OCR profile to determine the different respiratory parameters. Niclosamide is expected to increase the basal OCR (as it uncouples respiration from ATP synthesis) but may decrease maximal respiration at higher concentrations due to inhibitory effects.[13][14]

### **Downstream Signaling Consequences**

The disruption of mitochondrial function by **niclosamide** triggers several downstream signaling pathways.

- AMPK Activation: The depletion of cellular ATP leads to an increase in the AMP/ATP ratio,
  which is a potent activator of AMP-activated protein kinase (AMPK).[5][15] Activated AMPK is
  a master regulator of cellular energy homeostasis and can inhibit anabolic pathways like
  mTOR signaling.[16]
- Modulation of Cancer-Related Pathways: Niclosamide has been shown to modulate several
  signaling pathways implicated in cancer progression, including Wnt/β-catenin, STAT3, NFκB, and Notch signaling.[1] The interplay between its mitochondrial effects and these
  pathways is an active area of research.
- Induction of Apoptosis and Autophagy: The mitochondrial dysfunction induced by
   niclosamide can lead to the release of pro-apoptotic factors like cytochrome c, activating
   the intrinsic apoptotic pathway.[15] Additionally, the energy stress caused by ATP depletion
   can trigger autophagy as a survival mechanism, although prolonged or severe stress can
   also lead to autophagic cell death.[17]





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